

A Comparative Purity Assessment of Commercial H-Lys(Tfa)-OH from Various Suppliers

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Compound of Interest

Compound Name: H-Lys(Tfa)-OH

Cat. No.: B554751

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For researchers, scientists, and professionals in drug development, the purity of amino acid derivatives is a critical factor that directly influences experimental outcomes, from peptide synthesis to complex biological assays. This guide presents a comparative purity analysis of **H-Lys(Tfa)-OH** (N-ε-trifluoroacetyl-L-lysine) sourced from three representative commercial suppliers. The assessment utilizes standard analytical techniques to provide a clear and objective overview of product quality and consistency.

H-Lys(Tfa)-OH is a crucial building block in solid-phase peptide synthesis, where the trifluoroacetyl (Tfa) protecting group offers orthogonal stability to the more commonly used Boc and Fmoc protecting groups for the α-amino group. The purity of this reagent is paramount to avoid the introduction of deletion or modified sequences in the synthesized peptide, which could lead to erroneous experimental conclusions or compromised therapeutic efficacy. In this guide, we evaluate the purity of **H-Lys(Tfa)-OH** from three anonymized suppliers, designated as Supplier A, Supplier B, and Supplier C, using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Summary of Purity Analysis

The chemical and enantiomeric purity of **H-Lys(Tfa)-OH** from each supplier was determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and presence of any impurities were further investigated using ¹H NMR, ¹⁹F NMR, and Electrospray

Ionization Mass Spectrometry (ESI-MS). The quantitative data from this comprehensive analysis is summarized in the table below.

Supplier	Product Appearance	Purity by HPLC (220 nm) [%]	Major Impurity Identified (by MS and NMR)	Molecular Weight (Expected: 242.20 g/mol)	Enantiomeric Purity (by Chiral HPLC) [% e.e.]
Supplier A	White crystalline powder	99.2%	Unidentified impurity at RRT 1.15	242.21	>99.5%
Supplier B	Off-white powder	97.5%	Starting material (L-Lysine)	242.20	98.8%
Supplier C	White crystalline powder	99.8%	No significant impurities detected	242.20	>99.9%

Comparative Discussion

The comparative analysis reveals notable differences in the purity profiles of **H-Lys(Tfa)-OH** from the three suppliers. Supplier C provided the product with the highest chemical and enantiomeric purity, with no detectable impurities, making it the ideal choice for sensitive applications such as the synthesis of therapeutic peptides or in quantitative bioassays.

Supplier A also supplied a high-purity product, suitable for most research applications. However, the presence of a minor, unidentified impurity suggests that for applications requiring the absolute highest level of purity, further characterization of this impurity may be warranted.

Supplier B's product exhibited the lowest purity of the three, with the presence of the unreacted starting material, L-lysine, and a lower enantiomeric excess. While a purity of 97.5% may be acceptable for routine or non-critical applications, the presence of the unprotected lysine could lead to undesirable side reactions in peptide synthesis. Researchers should carefully consider the required purity level for their specific application. For in-vivo studies, clinical research, or

the synthesis of peptides for structural studies, a purity of >99% is highly recommended to minimize the potential for off-target effects or synthetic failures.

Experimental Protocols

A detailed methodology was followed to ensure a rigorous and unbiased comparison of the **H-Lys(Tfa)-OH** samples.

Sample Preparation

A stock solution of each **H-Lys(Tfa)-OH** sample was prepared by dissolving 10 mg of the powder in 10 mL of a 50:50 mixture of acetonitrile and deionized water. Samples were sonicated for 5 minutes to ensure complete dissolution and then filtered through a 0.22 µm syringe filter before analysis.

High-Performance Liquid Chromatography (HPLC)

Purity was assessed using an Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: 5% to 95% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Injection Volume: 10 µL

Enantiomeric purity was determined using a chiral stationary phase column with an isocratic mobile phase of hexane, ethanol, and TFA (90:10:0.1).^{[1][2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

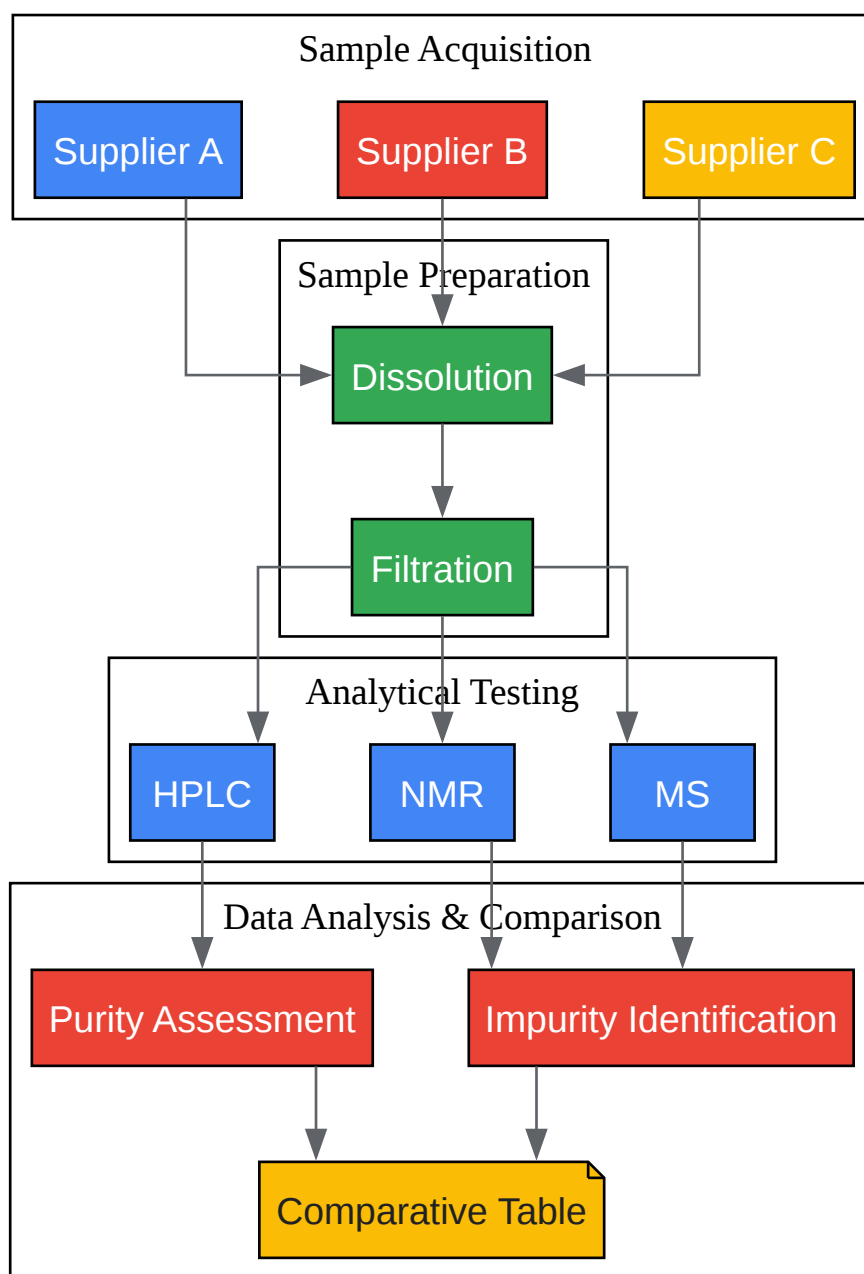
^1H and ^{19}F NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer. Samples were dissolved in Deuterium Oxide (D_2O). NMR spectroscopy is a powerful tool for determining the identity, content, and purity of therapeutic peptides and their building blocks.[4][5]

Mass Spectrometry (MS)

Mass spectra were obtained using a Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode. This technique is crucial for identifying the molecular weight of the main compound and any impurities.[6][7]

Experimental Workflow

The following diagram illustrates the workflow for the purity assessment of **H-Lys(Tfa)-OH**.



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Caption: Workflow for Purity Assessment of **H-Lys(Tfa)-OH**.

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